molecular formula C26H25Br2N3O6S B13147970 5-Amino-N-carbamoyl-2-(3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-5-yl)pentanethioamidedihydrobromide

5-Amino-N-carbamoyl-2-(3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-5-yl)pentanethioamidedihydrobromide

Katalognummer: B13147970
Molekulargewicht: 667.4 g/mol
InChI-Schlüssel: IOUWEYTXBCGNRD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Amino-N-carbamoyl-2-(3’,6’-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthen]-5-yl)pentanethioamidedihydrobromide is a complex organic compound known for its unique structural properties and significant applications in various scientific fields. This compound is characterized by its spiro structure, which contributes to its stability and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-N-carbamoyl-2-(3’,6’-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthen]-5-yl)pentanethioamidedihydrobromide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2,4-dinitrobenzoylamide with nitrosobenzene, followed by reduction and cyclization reactions . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize efficiency and minimize costs. This often involves the use of continuous flow reactors and automated systems to maintain precise control over reaction parameters .

Analyse Chemischer Reaktionen

Types of Reactions

5-Amino-N-carbamoyl-2-(3’,6’-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthen]-5-yl)pentanethioamidedihydrobromide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where halogen atoms are replaced by other nucleophiles.

Common Reagents and Conditions

The reactions often require specific reagents and conditions:

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications .

Wissenschaftliche Forschungsanwendungen

5-Amino-N-carbamoyl-2-(3’,6’-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthen]-5-yl)pentanethioamidedihydrobromide has a wide range of applications in scientific research:

    Chemistry: Used as a fluorescent probe in analytical chemistry for detecting various substances.

    Biology: Employed in biological assays to study protein interactions and enzyme activities.

    Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.

    Industry: Utilized in the development of advanced materials and sensors.

Wirkmechanismus

The compound exerts its effects through its ability to interact with specific molecular targets. Its spiro structure allows it to bind to proteins and enzymes, altering their activity. The pathways involved often include signal transduction mechanisms that lead to changes in cellular functions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Fluoresceinamine: Known for its strong fluorescence properties.

    Rhodamine B: Another fluorescent dye with applications in biological staining.

    Eosin Y: Used in histology for staining tissues.

Uniqueness

What sets 5-Amino-N-carbamoyl-2-(3’,6’-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthen]-5-yl)pentanethioamidedihydrobromide apart is its unique spiro structure, which provides enhanced stability and reactivity compared to other similar compounds .

Eigenschaften

Molekularformel

C26H25Br2N3O6S

Molekulargewicht

667.4 g/mol

IUPAC-Name

[5-amino-2-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)pentanethioyl]urea;dihydrobromide

InChI

InChI=1S/C26H23N3O6S.2BrH/c27-9-1-2-16(23(36)29-25(28)33)13-3-6-18-17(10-13)24(32)35-26(18)19-7-4-14(30)11-21(19)34-22-12-15(31)5-8-20(22)26;;/h3-8,10-12,16,30-31H,1-2,9,27H2,(H3,28,29,33,36);2*1H

InChI-Schlüssel

IOUWEYTXBCGNRD-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1C(CCCN)C(=S)NC(=O)N)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O.Br.Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.